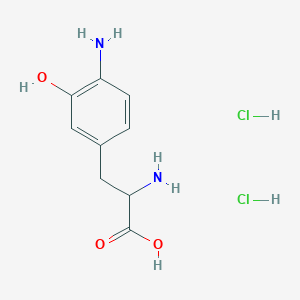
2-Amino-3-(4-amino-3-hydroxyphenyl)propionic acid 2HCl
Vue d'ensemble
Description
2-Amino-3-(4-amino-3-hydroxyphenyl)propionic acid 2HCl (AHPP) is a small molecule compound that has been studied for its potential therapeutic applications. AHPP is a derivative of the amino acid phenylalanine, and is an inhibitor of the enzyme tyrosine-kinase. AHPP has been studied for its ability to interact with a variety of proteins and enzymes, and has been used in research to investigate the mechanism of action of certain drugs and to study the biochemical and physiological effects of various compounds.
Applications De Recherche Scientifique
Functional Modification of Polymers
Research demonstrates the functional modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds, including 2-amino-3-(4-hydroxyphenyl) propanoic acid. These modifications have been shown to increase the hydrogels' thermal stability and introduce promising antibacterial and antifungal properties, suggesting potential for medical applications (Aly & El-Mohdy, 2015).
Bionanocomposites Development
Another study highlights the use of 3-(4-Hydroxyphenyl)propionic acid (HPPA) as an organic modifier in layered double hydroxides (LDHs) for the development of PBS bionanocomposites. These composites exhibited high thermal stability and significant mechanical reinforcement, indicating their potential application in fully biodegradable green materials (Totaro et al., 2017).
Metal-Organic Frameworks (MOFs) Construction
Research into the rational design of MOFs has utilized derivatives of phenylalanine (Phe) and tyrosine (Tyr), including 2-amino-3-(4-aminophenyl)-propionic acid (AAP), to construct novel MOF structures. These structures, thanks to the chirality induced by the modified amino acids, show promise as potential materials for non-linear optical (NLO) applications (Xie et al., 2007).
Derivatization for N-Coupling in Organic Synthesis
Derivatization of 3-(3,4-dihydroxyphenyl)-propionic acid by laccase-catalyzed N-coupling with aromatic and aliphatic amines represents a novel approach in organic synthesis. This methodology has yielded new compounds with potential applications in various chemical syntheses (Mikolasch et al., 2002).
Antimicrobial and Antioxidant Activities of Coordination Compounds
Coordination compounds of 2-amino-3-(4-hydroxyphenyl) propionic acid have been synthesized and evaluated for their antimicrobial and antioxidant activities. This research indicates the potential of these compounds in developing new antimicrobial agents and antioxidants (Aiyelabola et al., 2020).
Propriétés
IUPAC Name |
2-amino-3-(4-amino-3-hydroxyphenyl)propanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3.2ClH/c10-6-2-1-5(4-8(6)12)3-7(11)9(13)14;;/h1-2,4,7,12H,3,10-11H2,(H,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRLWBNNRFYWMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(4-amino-3-hydroxyphenyl)propionic acid 2HCl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-{[1-(2-Fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1449019.png)


![3-Bromo-1,5-dimethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1449024.png)



